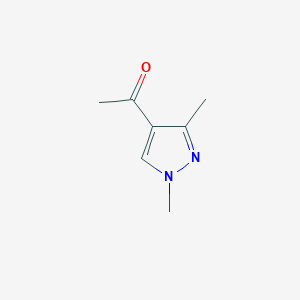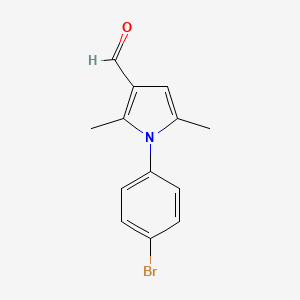
4-Butoxybenzohydrazide
Vue d'ensemble
Description
4-Butoxybenzohydrazide is a chemical compound that is related to various research areas, including the synthesis of polymers, antioxidant activities, and the formation of metal complexes. While the provided papers do not directly discuss 4-Butoxybenzohydrazide, they do provide insights into closely related compounds and their chemical behaviors, which can be informative for understanding the properties and potential applications of 4-Butoxybenzohydrazide.
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazides with other chemical entities. For instance, 4-tert-butylbenzohydrazone was synthesized by reacting 4-tert-butylbenzohydrazide with dehydroacetic acid, leading to the formation of metal complexes . Additionally, a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized through the condensation of aromatic aldehydes and 4-(tert-butyl)benzoic acid, demonstrating the versatility of hydrazides in chemical synthesis .
Molecular Structure Analysis
The molecular structure of hydrazide derivatives is crucial for their reactivity and interaction with other molecules. In the case of 4-tert-butylbenzohydrazone, spectroscopic methods such as ESI-MS, IR, 1H-NMR, and 13C-NMR were used to characterize the compounds and elucidate their structures. The studies revealed ligand to metal stoichiometry and coordination patterns, which are essential for understanding the molecular structure of these compounds .
Chemical Reactions Analysis
Hydrazides and their derivatives participate in various chemical reactions. For example, the reaction of 4-hydroxybenzoic acid with epoxy groups on polymers was studied, showing complex behavior and leading to the synthesis of a polymeric dye capable of complexing with Cu II . This indicates that hydrazide derivatives can be reactive and form complex structures with other chemical groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazide derivatives are influenced by their molecular structure. The antioxidant activity of a novel compound related to hydrazides was evaluated, showing superior scavenging ability compared to synthetic antioxidants . This suggests that hydrazide derivatives can exhibit significant biological activities, which are important for their potential applications in drug development and other fields.
Applications De Recherche Scientifique
Hydrolysis and Metabolism in Skin
4-Butoxybenzohydrazide, related to parabens, undergoes hydrolysis in the skin, forming 4-hydroxybenzoic acid. This process involves carboxylesterases and is crucial for understanding the dermal absorption and metabolism of such compounds, as well as their potential localized toxicity (Jewell et al., 2007).
Antimicrobial Activity
The antimicrobial activity of 4-Butoxybenzohydrazide derivatives has been studied, showcasing the potential of these compounds in combating microbial resistance. The synthesis process typically involves nucleophilic substitution reactions, aimed at enhancing microbial intracellular concentration (Kardile & Kalyane, 2010).
Role in Pharmaceutical Development
In the pharmaceutical field, derivatives of 4-Butoxybenzohydrazide have been explored for their potential as muscarinic ACh receptor antagonists. These compounds are considered for treating neurological and psychiatric diseases due to their long-acting effects, which can reduce daily dosages and adverse effects (Randáková et al., 2018).
Ultrasound-Assisted Synthesis
The synthesis of related compounds, such as 1-butoxy-4-nitrobenzene, has been achieved using ultrasound-assisted organic solvent conditions. This technique enhances the overall reaction and provides a method for synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).
Antioxidant Properties
Studies have demonstrated the antioxidant properties of 4-Butoxybenzohydrazide derivatives. These properties are crucial for developing new compounds with potential therapeutic applications (Shakir et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
4-butoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNDHRSCBHKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967524 | |
| Record name | 4-Butoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxybenzohydrazide | |
CAS RN |
64328-61-6, 5303-13-9 | |
| Record name | Benzoic acid, 4-butoxy-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64328-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 64328-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Butoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)


![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)


![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)


![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)